The synthesis of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide typically involves the carbodiimide condensation method. This process includes several key steps:
The molecular structure of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide features:
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide can undergo several chemical reactions:
The mechanism of action for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide involves its interaction with biological targets:
Research indicates that this compound exhibits antioxidant properties and may protect against oxidative stress-induced cellular damage .
The physical and chemical properties of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide include:
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide has several significant applications:
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is a signature macamide derivative uniquely identified in the Andean medicinal plant Lepidium meyenii Walp. (Maca). Cultivated for over 2,000 years in Peru’s high-altitude regions (4,000–4,500 m), Maca hypocotyls have been traditionally consumed by indigenous communities as a fertility enhancer, energy source, and adaptogen [2] [6]. Ethnobotanical records indicate that post-harvest processing—specifically, the natural drying of Maca roots—induces biochemical transformations essential for macamide biosynthesis [2] [8]. Unlike fresh Maca, dried hypocotyls subjected to traditional boiling methods yield this compound, aligning with ancestral practices to optimize bioactivity [2] [6]. The compound’s accumulation is influenced by Maca phenotype diversity; variations in hypocotyl color (e.g., yellow, black, red) correlate with distinct macamide profiles, though N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is consistently present across ecotypes [6] [8].
Table 1: Key Ethnopharmacological Context of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide
| Aspect | Detail |
|---|---|
| Source Plant | Lepidium meyenii Walp. (Brassicaceae family) |
| Traditional Use | Fertility enhancement, energy tonic, treatment of osteoporosis |
| Geographic Origin | Peruvian Central Andes (Junín Plateau) |
| Processing Requirement | Natural drying + thermal treatment (boiling) for biosynthesis activation |
| Phenotypic Variation | Present across 13+ Maca hypocotyl colors; highest concentrations in black and red varieties |
This compound belongs to the macamide class—a group of non-polar, long-chain fatty acid N-benzylamides exclusive to Maca [4] [8]. Its structure comprises a C18 polyunsaturated fatty acid ((9Z,12Z,15Z)-octadecatrienoic acid, α-linolenic acid) amide-linked to a 3-methoxybenzylamine moiety [1] [9]. Key structural features include:
Macamides form via a biosynthetic cascade initiated by enzymatic hydrolysis of glucosinolates (e.g., glucotropaeolin) during post-harvest drying. This yields benzyl isothiocyanate, which decomposes to 3-methoxybenzylamine. Concurrently, lipid peroxidation releases α-linolenic acid, which condenses with the benzylamine via amide bond formation [8] [10]. This pathway explains the absence of macamides in fresh Maca and their prominence in processed material [8].
Table 2: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadeca-9,12,15-trienamide |
| Molecular Formula | C₂₆H₃₉NO₂ |
| Molecular Weight | 397.59 g/mol |
| CAS Number | 883715-23-9 |
| Key Functional Groups | Amide bond, meta-methoxylated benzene, (9Z,12Z,15Z)-triene chain |
| Solubility | Lipophilic (soluble in DMSO, ethanol; insoluble in water) |
| Biosynthetic Precursors | Glucotropaeolin (glucosinolate) → 3-Methoxybenzylamine + α-Linolenic acid |
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide has emerged as a pharmacologically relevant macamide due to its dual bioactivity:
Osteogenic Differentiation Induction: It activates the canonical Wnt/β-catenin pathway in mesenchymal stem cells (MSCs), upregulating osteogenic markers (e.g., Runx2, Osterix) and enhancing mineralized nodule formation. This positions it as a candidate for osteoporosis therapeutics by promoting bone formation without inducing adipogenesis [1] [9].
Endocannabinoid System Modulation: As a FAAH (fatty acid amide hydrolase) inhibitor (IC₅₀ = 19.05 μM in U937 cells), it elevates anandamide levels and exhibits cannabimimetic effects. This confers neuroprotective, analgesic, and anti-inflammatory potential [1] [4] [8].
Recent studies emphasize its therapeutic selectivity: At 10 μM, it enhances MSC osteogenesis via Wnt signaling but does not activate peroxisome proliferator-activated receptor gamma (PPARγ), avoiding off-target metabolic effects [1] [6]. Its ability to cross the blood-brain barrier due to lipophilicity further supports CNS applications [8].
Table 3: Pharmacological Targets and Research Implications
| Biological Target | Observed Effect | Therapeutic Implication |
|---|---|---|
| Wnt/β-catenin Pathway | Dose-dependent activation ↑ RUNX2, ↑ Osteocalcin, ↑ Bone morphogenetic protein (BMP) | Osteoporosis treatment; bone regeneration |
| FAAH Enzyme | Competitive inhibition (IC₅₀ = 19.05 μM); ↑ endogenous anandamide | Neuroinflammation control; pain management |
| CB1 Receptor | Indirect activation via anandamide accumulation | Mood disorder therapeutics |
| Cellular Uptake Transporters | Inhibition of anandamide reuptake (IC₅₀ = 100 μM) | Enhanced endocannabinoid tonus |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8